![molecular formula C9H12O2 B2881160 7-Oxaspiro[4.5]dec-3-en-2-one CAS No. 2378503-47-8](/img/structure/B2881160.png)
7-Oxaspiro[4.5]dec-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“7-Oxaspiro[4.5]dec-3-en-2-one” is a chemical compound . It is related to spirodiclofen, a foliar applied acaricide active against a range of sucking insects on fruit and nuts .
Synthesis Analysis
A novel Lewis acid catalyzed Prins/pinacol cascade process has been developed for the synthesis of 7-substituted-8-oxaspiro[4.5]decan-1-ones in good yields with excellent selectivity . This is the first example of the synthesis of oxaspirocycles from aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol .Molecular Structure Analysis
The molecular structure of “7-Oxaspiro[4.5]dec-3-en-2-one” is represented by the InChI code:1S/C9H14O2/c10-8-2-4-9(6-8)3-1-5-11-7-9/h1-7H2 . The molecular weight of this compound is 154.21 . Chemical Reactions Analysis
The synthesis of “7-Oxaspiro[4.5]dec-3-en-2-one” involves a cascade of Prins/pinacol rearrangement . This method is applicable to a wide range of aldehydes such as aromatic, aliphatic, heteroaromatic, and α,β-unsaturated aldehydes .Physical And Chemical Properties Analysis
“7-Oxaspiro[4.5]dec-3-en-2-one” is a liquid at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Antitumor Activity
A study by Yang et al. (2019) presented the design, synthesis, and evaluation of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives, starting from 4-aminophenol and α-glycolic acid or lactic acid. These compounds exhibited moderate to potent antitumor activities against various cancer cell lines, including lung, breast, and cervical cancers. The promising anticancer potential of these derivatives highlights their significance in drug discovery and development (Yang et al., 2019).
Antiviral Activity Against Coronaviruses
Apaydın et al. (2019) synthesized a series of 1-thia-4-azaspiro[4.5]decan-3-ones that showed inhibition against human coronavirus 229E replication, with one compound demonstrating an EC50 value comparable to known coronavirus inhibitors. This research illustrates the potential of spirocyclic compounds in the development of new antiviral drugs (Apaydın et al., 2019).
Synthetic Approaches to Spiroaminals
Sinibaldi and Canet (2008) reviewed synthetic strategies for constructing spiroaminals, including the 1-oxa-6-azaspiro[4.5]decane ring system. Such compounds are of interest due to their biological activities and the novelty of their structures, providing valuable insight into synthetic organic chemistry (Sinibaldi & Canet, 2008).
Intramolecular SN2' Oxaspirocyclization
Young et al. (2000) demonstrated the use of Amberlyst-15-catalyzed intramolecular SN2' oxaspirocyclizations for preparing various spirocyclic ethers, including 1-oxaspiro[4.5]dec-6-ene derivatives. This method was applied to the synthesis of theaspirane and theaspirone, showcasing the versatility of oxaspirocyclization in synthesizing complex molecular architectures (Young et al., 2000).
Multifunctional Modules for Drug Discovery
Li et al. (2013) synthesized novel thia/oxa-azaspiro[3.4]octanes as multifunctional and structurally diverse modules for drug discovery. This work highlights the importance of spirocycles in the design of new pharmaceuticals (Li et al., 2013).
Safety And Hazards
Direcciones Futuras
The future directions for “7-Oxaspiro[4.5]dec-3-en-2-one” could involve further exploration of its synthesis and potential applications. For instance, a novel series of ether functionalization of spiro-tetronic acid derivatives have been designed and conveniently synthesized . All newly synthesized compounds have been screened for their potential insecticidal activity .
Propiedades
IUPAC Name |
7-oxaspiro[4.5]dec-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c10-8-2-4-9(6-8)3-1-5-11-7-9/h2,4H,1,3,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LECCSXLENZPCCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC(=O)C=C2)COC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Oxaspiro[4.5]dec-3-en-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

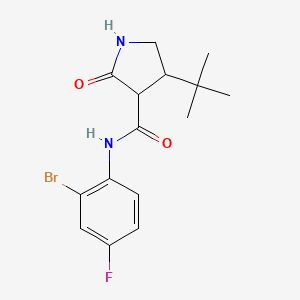
![N-(2-(diethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride](/img/structure/B2881079.png)
![N-[5-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2881080.png)
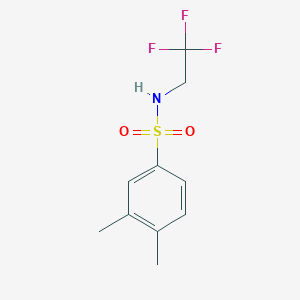
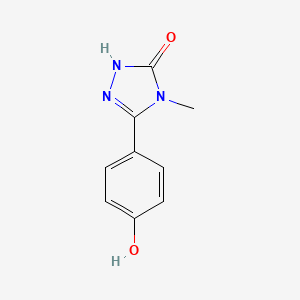

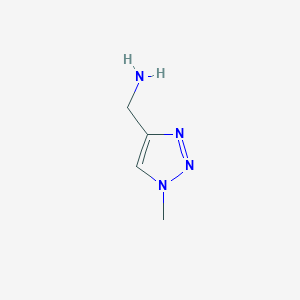


![7-Chloro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B2881094.png)

![8-(4-Bromobenzyl)-2,5-dioxa-8-azaspiro[3.4]octane](/img/structure/B2881098.png)
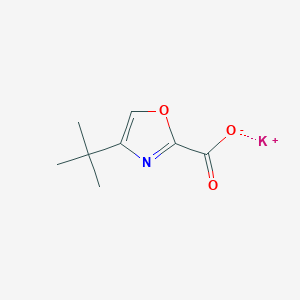
![N~6~,N~6~-dimethyl-N~4~-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2881100.png)